2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid
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Overview
Description
2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H7F3O3 This compound is characterized by the presence of multiple fluorine atoms and a methoxy group attached to a phenyl ring, making it a fluorinated aromatic carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid typically involves the introduction of fluorine atoms into the aromatic ring and the acetic acid moiety. One common method involves the use of fluorinated reagents and catalysts to achieve selective fluorination. For example, the compound can be synthesized through a multi-step process starting from 3-fluoro-4-methoxybenzaldehyde, which undergoes a series of reactions including fluorination, oxidation, and carboxylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorinated ketones, while reduction can produce fluorinated alcohols.
Scientific Research Applications
2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoro-4-methoxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid group.
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Contains a fluorosulfonyl group instead of a methoxyphenyl group.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: A methyl ester derivative with similar fluorinated acetic acid structure.
Uniqueness
2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid is unique due to the combination of multiple fluorine atoms and a methoxy group on the phenyl ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific interactions with biological targets.
Properties
Molecular Formula |
C9H7F3O3 |
---|---|
Molecular Weight |
220.14 g/mol |
IUPAC Name |
2,2-difluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H7F3O3/c1-15-7-3-2-5(4-6(7)10)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) |
InChI Key |
JIQAVAXAYWMZOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(=O)O)(F)F)F |
Origin of Product |
United States |
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